molecular formula C18H21IN2 B12784036 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide CAS No. 121771-79-7

4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide

Katalognummer: B12784036
CAS-Nummer: 121771-79-7
Molekulargewicht: 392.3 g/mol
InChI-Schlüssel: GIYGVKOUKURFKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Phenylethyl Group: This step usually involves nucleophilic substitution reactions.

    Formation of the Amine Group: This can be done through reductive amination or other suitable methods.

    Conversion to Monohydriodide Salt: This final step involves the reaction of the amine with hydroiodic acid to form the monohydriodide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dihydro-1H-3-benzazepin-2-amine: Lacks the phenylethyl group.

    N-(2-phenylethyl)-1H-3-benzazepin-2-amine: Lacks the dihydro modification.

    1H-3-benzazepin-2-amine: Lacks both the phenylethyl group and the dihydro modification.

Uniqueness

4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to the combination of the benzazepine core, the phenylethyl group, and the dihydro modification

Eigenschaften

CAS-Nummer

121771-79-7

Molekularformel

C18H21IN2

Molekulargewicht

392.3 g/mol

IUPAC-Name

N-(2-phenylethyl)-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide

InChI

InChI=1S/C18H20N2.HI/c1-2-6-15(7-3-1)10-12-19-18-14-17-9-5-4-8-16(17)11-13-20-18;/h1-9H,10-14H2,(H,19,20);1H

InChI-Schlüssel

GIYGVKOUKURFKV-UHFFFAOYSA-N

Kanonische SMILES

C1CN=C(CC2=CC=CC=C21)NCCC3=CC=CC=C3.I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.